molecular formula C21H21OPS3 B14719042 S,S,S-Tris(4-methylphenyl) phosphorotrithioate CAS No. 13799-87-6

S,S,S-Tris(4-methylphenyl) phosphorotrithioate

Katalognummer: B14719042
CAS-Nummer: 13799-87-6
Molekulargewicht: 416.6 g/mol
InChI-Schlüssel: NDPQZKBUZSDPNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S,S,S-Tris(4-methylphenyl) phosphorotrithioate is an organophosphorus compound characterized by the presence of three 4-methylphenyl groups attached to a phosphorotrithioate core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of S,S,S-Tris(4-methylphenyl) phosphorotrithioate typically involves the reaction of 4-methylphenyl thiol with phosphorus trichloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of intermediate phosphorothioates, which are then further reacted to yield the final product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation and ensure high yields.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to efficient and economical production. The use of microreactors can significantly reduce reaction times and improve yields compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions: S,S,S-Tris(4-methylphenyl) phosphorotrithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphorothioates or phosphates.

    Substitution: It can participate in nucleophilic substitution reactions, where the 4-methylphenyl groups can be replaced by other nucleophiles.

    Hydrolysis: The compound can hydrolyze in the presence of water or aqueous acids to form phosphoric acid derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Substitution: Nucleophiles such as amines, alcohols, and thiols are often used in substitution reactions.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.

Major Products Formed:

    Oxidation: Phosphorothioates or phosphates.

    Substitution: Various substituted phosphorotrithioates.

    Hydrolysis: Phosphoric acid derivatives and 4-methylphenol.

Wissenschaftliche Forschungsanwendungen

S,S,S-Tris(4-methylphenyl) phosphorotrithioate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of S,S,S-Tris(4-methylphenyl) phosphorotrithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

  • Phosphorous acid, tris(4-methylphenyl) ester
  • Phosphoric acid, tris(4-methylphenyl) ester
  • Phosphorous acid, tri-p-tolyl ester

Comparison: S,S,S-Tris(4-methylphenyl) phosphorotrithioate is unique due to the presence of sulfur atoms in its structure, which imparts distinct chemical properties compared to its oxygen-containing analogsFor example, the sulfur-containing compound may exhibit different oxidation states and reactivity patterns compared to its oxygen analogs .

Eigenschaften

CAS-Nummer

13799-87-6

Molekularformel

C21H21OPS3

Molekulargewicht

416.6 g/mol

IUPAC-Name

1-bis[(4-methylphenyl)sulfanyl]phosphorylsulfanyl-4-methylbenzene

InChI

InChI=1S/C21H21OPS3/c1-16-4-10-19(11-5-16)24-23(22,25-20-12-6-17(2)7-13-20)26-21-14-8-18(3)9-15-21/h4-15H,1-3H3

InChI-Schlüssel

NDPQZKBUZSDPNN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)SP(=O)(SC2=CC=C(C=C2)C)SC3=CC=C(C=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.